



The chemical structure and properties of SB-3CT

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An In-Depth Technical Guide to SB-3CT: A Selective Gelatinase Inhibitor

This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of **SB-3CT**, a potent and selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9. It is intended for researchers, scientists, and drug development professionals working in fields such as oncology, neuroscience, and inflammation.

Chemical Structure and Properties

SB-3CT, with the chemical name 2-[[(4-phenoxyphenyl)sulfonyl]methyl]-thiirane, is a mechanism-based inhibitor characterized by a thiirane ring, which is crucial for its inhibitory activity.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of SB-3CT



Property	Value
IUPAC Name	2-[[(4-phenoxyphenyl)sulfonyl]methyl]-thiirane
Synonyms	Matrix Metalloproteinase-2/9 Inhibitor IV, MMP-2/MMP-9 Inhibitor IV
CAS Number	292605-14-2
Molecular Formula	C15H14O3S2
Molecular Weight	306.40 g/mol
Melting Point	92-96°C
Appearance	Solid powder
SMILES	O=S(CC1SC1) (C2=CC=C(OC3=CC=CC3)C=C2)=O
InChI Key	LSONWRHLFZYHIN-UHFFFAOYSA-N
Solubility	DMSO: >25 mM, Ethanol: ~2 mg/mL

Mechanism of Action

SB-3CT is a selective, mechanism-based "suicide" inhibitor of gelatinases, primarily MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[2] Unlike broad-spectrum MMP inhibitors that chelate the catalytic zinc ion, **SB-3CT**'s mechanism involves an irreversible, enzyme-catalyzed reaction.

The key steps are:

- Initial Binding: **SB-3CT** initially binds to the active site of the gelatinase.
- Deprotonation: The glutamate residue in the enzyme's active site (Glu-404 in MMP-2) acts as a base, abstracting a proton from the methylene group positioned between the sulfone and the thiirane ring of SB-3CT.[1][3]
- Thiirane Ring Opening: This deprotonation initiates the opening of the strained threemembered thiirane ring.[1]



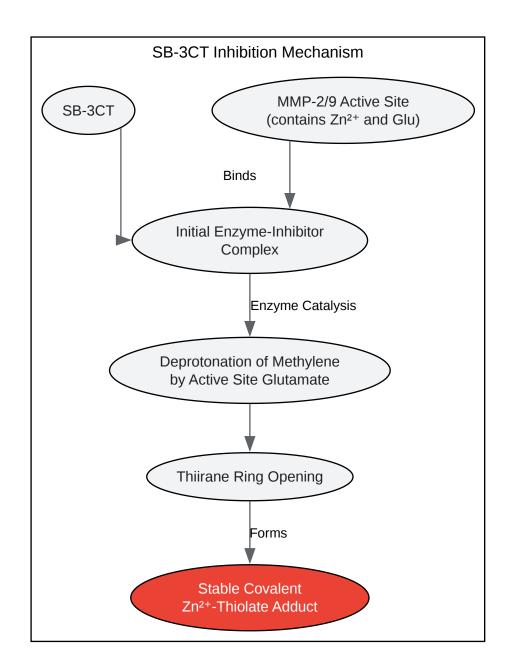




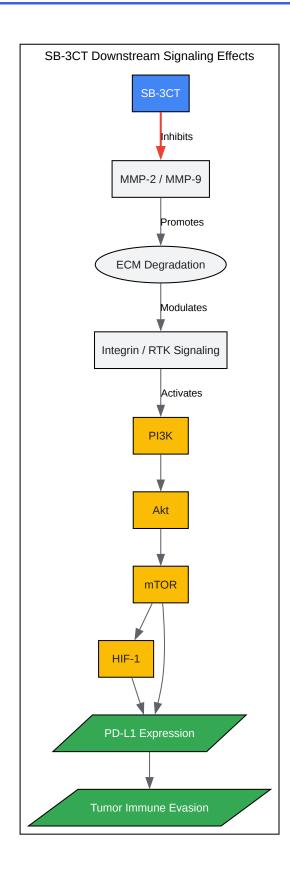
• Covalent Adduct Formation: The ring-opening results in the formation of a thiolate, which then covalently binds to the catalytic zinc ion (Zn²⁺) in the active site, forming a stable zincthiolate species.[1][4] This effectively and irreversibly inactivates the enzyme.

This unique mechanism confers high selectivity for gelatinases over other MMPs.[2]













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